Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is an organic compound with a complex structure that includes a furan ring substituted with a methoxyphenyl group and a butenedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate typically involves the reaction of 4-methoxyphenylfuran with dimethyl but-2-enedioate under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate exerts its effects involves interactions with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[5-(4-chlorophenyl)furan-2-yl]but-2-enedioate
- Dimethyl 2-[5-(4-nitrophenyl)furan-2-yl]but-2-enedioate
- Dimethyl 2-[5-(4-methylphenyl)furan-2-yl]but-2-enedioate
Uniqueness
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Eigenschaften
CAS-Nummer |
194221-08-4 |
---|---|
Molekularformel |
C17H16O6 |
Molekulargewicht |
316.30 g/mol |
IUPAC-Name |
dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate |
InChI |
InChI=1S/C17H16O6/c1-20-12-6-4-11(5-7-12)14-8-9-15(23-14)13(17(19)22-3)10-16(18)21-2/h4-10H,1-3H3 |
InChI-Schlüssel |
JRCPROOIOSQBJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.